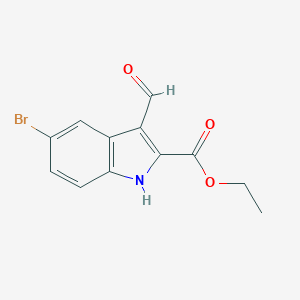

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

Description

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (C₁₂H₁₀BrNO₃, molecular weight: 296.13 g/mol) is a brominated indole derivative featuring a formyl group at position 3 and an ethyl ester moiety at position 2 . Its CAS number is 1360954-68-2, and it is cataloged under MDL number MFCD32696243 . This compound serves as a versatile building block in organic synthesis, particularly for constructing biologically active indole derivatives. The presence of both electron-withdrawing (bromo, formyl) and electron-donating (ester) groups makes it a reactive intermediate in nucleophilic substitution and condensation reactions, enabling applications in drug discovery and materials science .

Propriétés

IUPAC Name |

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJYMMSHBAEVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390933 | |

| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100123-25-9 | |

| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Ethyl Indole-2-Carboxylate

The indole core is functionalized at position 2 via esterification. A common approach involves reacting indole-2-carboxylic acid with ethanol in the presence of concentrated sulfuric acid:

Typical Conditions :

Bromination at Position 5

Bromination is achieved using electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) or acetic acid is preferred for regioselectivity:

Optimized Parameters :

Key Consideration : The ester group at position 2 directs bromination to position 5, minimizing byproducts at positions 4 or 6.

Formylation at Position 3

The Vilsmeier-Haack reaction is the most reliable method for introducing the formyl group at position 3. The reaction employs POCl and DMF to generate the chloroiminium intermediate, which facilitates electrophilic formylation:

Standard Protocol :

-

Add POCl (1.2 eq) dropwise to DMF (1.5 eq) at 0°C.

-

Stir for 30 minutes to form the Vilsmeier reagent.

-

Add ethyl 5-bromo-1H-indole-2-carboxylate (1 eq) in DMF.

-

Heat to 60–80°C for 3–5 hours.

-

Quench with ice-water, neutralize with NaHCO, and extract with ethyl acetate.

Performance Data :

| Condition | Outcome | Reference |

|---|---|---|

| Temperature: 60°C | Yield: 70–75% | |

| Temperature: 80°C | Yield: 65–70% | |

| DMF:POCl Ratio (1.5:1) | Minimizes side products |

Side Reactions : Overheating can lead to hydrolysis of the ester group or decomposition of the formyl group.

Alternative Synthetic Routes

One-Pot Bromination-Formylation

A streamlined method combines bromination and formylation in a single reactor, reducing purification steps:

-

Brominate ethyl indole-2-carboxylate with NBS in DMF.

-

Directly add POCl and DMF to the same vessel for formylation.

Advantages :

-

Total yield: 60–65%

-

Reduced solvent waste

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Vilsmeier-Haack reaction, shortening reaction times from hours to minutes:

Conditions :

Critical Analysis of Methodologies

Bromination Agents

A comparison of bromination agents reveals trade-offs between cost and selectivity:

| Agent | Selectivity (Position 5) | Cost | Byproducts |

|---|---|---|---|

| NBS | High (≥90%) | High | Minimal |

| Br/FeBr | Moderate (70–80%) | Low | Di-brominated |

| HBr/HO | Low (50–60%) | Low | Oxidized products |

NBS is preferred for large-scale synthesis despite higher cost due to superior regioselectivity.

Solvent Effects in Formylation

The choice of solvent significantly impacts formylation efficiency:

| Solvent | Reaction Time | Yield | Notes |

|---|---|---|---|

| DMF | 3–5 hours | 70–75% | Optimal for reagent stability |

| DCM | 6–8 hours | 50–55% | Slower due to poor solubility |

| THF | 4–6 hours | 60–65% | Moderate polarity compromises yield |

Industrial-Scale Considerations

For commercial production, continuous flow reactors offer advantages over batch processes:

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4, ethanol

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI)

Major Products Formed

Oxidation: Ethyl 5-bromo-3-carboxy-1H-indole-2-carboxylate

Reduction: Ethyl 5-bromo-3-hydroxymethyl-1H-indole-2-carboxylate

Substitution: Various substituted indole derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Anticancer Activity

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate has shown promising results in anticancer research. Studies indicate that compounds with similar indole structures can modulate biological pathways associated with apoptosis and cell proliferation, suggesting potential applications in cancer therapy .

Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Antiviral Properties

Recent research has explored the use of indole derivatives, including this compound, as inhibitors of viral enzymes such as HIV integrase. Structural modifications have been shown to enhance binding affinity and inhibitory activity against integrase, making these compounds candidates for antiviral drug development .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds in terms of their unique features and potential applications:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| This compound | Contains both formyl and ethyl ester groups | Anticancer, Antiviral |

| Ethyl 5-bromoindole-2-carboxylate | Lacks formyl group | Less potent biological activity |

| Indole-3-carboxylic Acid | No halogen substitution | Antimicrobial activity |

| Indole Derivatives (general) | Diverse biological activities depending on substitutions | Broad range of medicinal applications |

Mécanisme D'action

The mechanism of action of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues, focusing on substituent variations and their impact on physicochemical properties:

Physicochemical and Spectral Properties

- Melting Points: Compound 34: 141–142°C Compound 35 (6-bromo isomer of 34): 133–134°C this compound: Not explicitly reported, but analogues with bulkier substituents (e.g., imidazole) exhibit higher melting points due to hydrogen bonding .

Spectroscopic Data :

Activité Biologique

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a notable compound within the indole derivative family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀BrNO₃

- CAS Number : 100123-25-9

- Functional Groups :

- Bromo substituent at the 5-position

- Formyl group at the 3-position

- Ethyl ester functional group at the carboxylic acid position

The presence of these functional groups enhances the compound's reactivity and allows for further chemical modifications, making it a valuable intermediate in organic synthesis.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets, impacting several biochemical pathways. The compound's structure suggests that it may bind to multiple receptors, which can lead to significant molecular and cellular effects. The bromine atom at the 5-position is particularly important for enhancing biological activity through potential halogen bonding interactions.

Biochemical Pathways Affected

Research indicates that indole derivatives can modulate pathways associated with:

- Cancer cell proliferation

- Microbial resistance

- Inflammatory responses

These pathways are critical for understanding the therapeutic potential of this compound in treating various diseases .

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, research by Li et al. demonstrated its use as a precursor in synthesizing spirocyclic indoles with potential antitumor activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | <10 |

| Ethyl derivative | HeLa (cervical cancer) | <15 |

| Other analogs | MCF7 (breast cancer) | <20 |

These findings suggest that structural modifications to the indole scaffold can enhance anticancer activity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromo group is believed to contribute to its enhanced antimicrobial activity by facilitating interactions with bacterial cell membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

- Kumar et al. (2012) reported on the anti-inflammatory and analgesic activities of synthesized derivatives, highlighting their potential therapeutic applications beyond anticancer effects.

- Recent studies have focused on optimizing the structure for improved activity against specific targets such as HIV integrase, demonstrating that modifications can significantly enhance inhibitory potency .

Q & A

Q. What are the established synthetic methodologies for ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, and what are the critical intermediates?

Answer: The synthesis typically involves functionalization of the indole core through sequential bromination, formylation, and esterification. A common approach involves:

- Bromination : Electrophilic substitution at the 5-position using brominating agents like N-bromosuccinimide (NBS) under acidic conditions.

- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the 3-formyl group .

- Esterification : Ethylation of the carboxylic acid precursor using ethanol under acid catalysis (e.g., H₂SO₄).

Key intermediates include 5-bromoindole-2-carboxylic acid and its ethyl ester derivative. Reflux methods with acetic acid and sodium acetate (as in similar indole syntheses) are critical for cyclization .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, ethyl ester signals at δ 1.3–1.4 ppm and δ 4.3–4.4 ppm) .

- LC/MS : For molecular ion ([M+H]+) verification and purity assessment (e.g., m/z ~310–330 for the parent compound) .

- X-ray Crystallography : To resolve ambiguities in regiochemistry, as demonstrated for structurally analogous indole esters .

Q. What are the optimal reaction conditions for introducing the formyl group at the 3-position?

Answer: The Vilsmeier-Haack reaction is preferred, requiring:

- Reagents : DMF as the formyl source and POCl₃ as the activating agent.

- Temperature : 0–5°C during reagent addition, followed by reflux (~80°C) for 2–4 hours.

- Workup : Quenching with ice-water and neutralization to isolate the aldehyde .

Side reactions (e.g., over-halogenation) are minimized by controlling stoichiometry and temperature .

Q. How does the bromine substituent influence the electronic properties of the indole core?

Answer: The electron-withdrawing bromine at C5 deactivates the indole ring, directing electrophilic substitution to the 3-position (para to Br). This electronic effect is confirmed by Hammett studies and computational analyses of charge distribution .

Q. What crystallization solvents are effective for purifying this compound?

Answer:

- Polar aprotic mixtures : DMF/acetic acid (1:1) for high-melting-point crystals .

- Ethanol/water : For recrystallization of ester derivatives, achieving >95% purity .

Advanced Research Questions

Q. How can competing reaction pathways be controlled during the formylation of 5-bromoindole precursors?

Answer: Competing dimerization or over-oxidation is mitigated by:

- Stoichiometric control : Limiting POCl₃ to 1.1 equivalents.

- Temperature gradients : Gradual heating to prevent exothermic side reactions.

- Additives : Use of NaOAc to buffer acidic byproducts .

Q. What computational approaches predict regioselectivity in subsequent functionalization reactions?

Answer:

- DFT Calculations : To map Fukui indices and identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents favoring SNAr at C5) .

- Docking Studies : For predicting interactions in biological systems (e.g., enzyme binding pockets) .

Q. How should researchers address discrepancies in reported melting points for crystalline derivatives?

Answer:

- Polymorphism screening : Test crystallization solvents (e.g., EtOAc vs. hexane) to identify stable polymorphs.

- DSC/TGA : Analyze thermal behavior to distinguish between solvates and anhydrous forms .

- Cross-validation : Compare with single-crystal XRD data to confirm lattice packing .

Q. What mechanistic insights explain unexpected byproduct formation in alkylation reactions?

Answer:

- N-Alkylation vs. O-Alkylation : Steric hindrance at N1 (due to the ester group) may shift selectivity to O-alkylation, forming ether byproducts.

- LC/MS追踪 : Monitor reaction progress to detect intermediates (e.g., m/z shifts indicating alkylation sites) .

- Kinetic studies : Vary reaction time and temperature to identify rate-determining steps .

Q. What orthogonal analytical strategies validate compound identity when standard data show anomalies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.